molecular formula C7H16ClNO B6267844 (1R,2S)-2-(aminomethyl)cyclohexan-1-ol hydrochloride CAS No. 375819-19-5

(1R,2S)-2-(aminomethyl)cyclohexan-1-ol hydrochloride

Cat. No.: B6267844
CAS No.: 375819-19-5
M. Wt: 165.7
InChI Key:
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Description

(1R,2S)-2-(aminomethyl)cyclohexan-1-ol hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(aminomethyl)cyclohexan-1-ol hydrochloride typically involves the reduction of a precursor compound, such as a ketone or an aldehyde, followed by the introduction of an amino group. One common method is the catalytic hydrogenation of a cyclohexanone derivative in the presence of a chiral catalyst to obtain the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a metal catalyst, such as palladium or platinum, under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of chiral catalysts and advanced purification techniques, such as crystallization and chromatography, is essential to achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(aminomethyl)cyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1R,2S)-2-(aminomethyl)cyclohexan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.

    Biology: Studied for its interactions with enzymes and receptors, providing insights into stereochemistry-dependent biological processes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(aminomethyl)cyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2-(aminomethyl)cyclohexan-1-ol hydrochloride: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.

    Cyclohexylamine: A simpler analog without the hydroxyl group, used in various industrial applications.

    Cyclohexanol: Lacks the amino group, used as a solvent and in the production of nylon.

Uniqueness

(1R,2S)-2-(aminomethyl)cyclohexan-1-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological interactions compared to its analogs. This uniqueness makes it valuable in asymmetric synthesis and as a tool for studying stereochemistry-dependent biological processes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S)-2-(aminomethyl)cyclohexan-1-ol hydrochloride involves the reduction of a ketone intermediate followed by reductive amination.", "Starting Materials": [ "Cyclohexanone", "Formaldehyde", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with formaldehyde and ammonium chloride in the presence of sodium hydroxide to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride to form the amine intermediate.", "Step 3: The amine intermediate is reacted with hydrochloric acid to form the hydrochloride salt of (1R,2S)-2-(aminomethyl)cyclohexan-1-ol." ] }

CAS No.

375819-19-5

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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